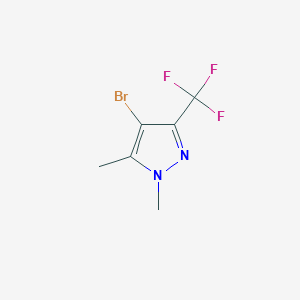

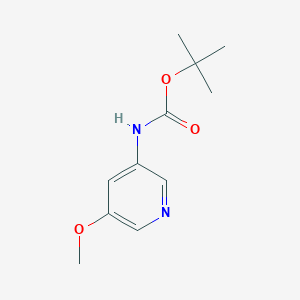

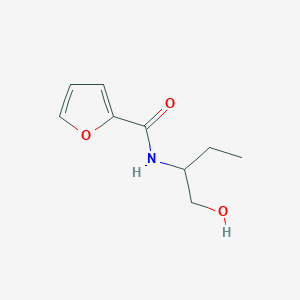

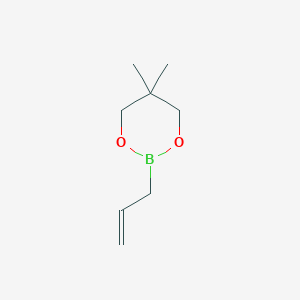

![molecular formula C9H10N2O2 B1279879 8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one CAS No. 870064-81-6](/img/structure/B1279879.png)

8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

- The synthesis of TMBE involved an esterification reaction of terephthaloyl chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol (MB-OH)1.

Chemical Reactions Analysis

- The polymerization behavior of TMBE was studied by differential scanning calorimetry (DSC) and FT-IR after each cure stage1.

Physical And Chemical Properties Analysis

- The cross-linked polybenzoxazine (PTMBE) gave a transparent film through the thermal casting method. The dynamic mechanical analysis of PTMBE showed that the Tg was 110 C. Thermogravimetric analysis reveals better thermal stability as evidenced by the 5% and 10% weight-loss temperatures (Td5 and Td10) of PTMBE, which were 263 and 289 C, respectively, with a char yield of 27% at 800 C1.

Scientific Research Applications

Synthesis and Biological Activity

- 8-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4h)-one and its derivatives are studied for their potential in various biological applications. Recent research has focused on developing new methods for synthesizing these compounds due to their relevance in biology and medication. For example, a study by 詹淑婷 (2012) explores innovative synthesis methods of 3,4-dihydro-2H-benzo[1,4]oxazines using 2-aminophenol as the starting material, leading to several new derivatives with potential biological applications (詹淑婷, 2012).

Antimicrobial Properties

- Various studies have shown the antimicrobial properties of 8-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4h)-one derivatives. For instance, Fang et al. (2011) synthesized benzo[b][1,4]oxazin-3(4H)-one derivatives showing potency against Gram-positive and Gram-negative bacteria, and some effectiveness against fungi. The presence of fluorine atoms in certain compounds enhanced their antimicrobial properties (Fang et al., 2011). Another study by Bollu et al. (2017) synthesized triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones, which displayed significant antimicrobial activities validated by molecular docking studies (Bollu et al., 2017).

Synthesis Techniques

- Advanced synthesis techniques have been explored for creating derivatives of 8-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4h)-one. Meng et al. (2013) employed microwave irradiation for the synthesis of chiral N-Benzyl-2-methyl-2H-benzo(b)(1,4)oxazin/thiazin-3(4H)-ones, showcasing a fast and efficient method for obtaining these compounds with potential synthetic and pharmacological interest (Meng et al., 2013).

Safety And Hazards

- No specific safety and hazard information was found for “8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one”. However, it’s important to handle all chemicals with appropriate safety precautions.

Future Directions

- Polybenzoxazines, such as the one derived from TMBE, have attractive properties, such as high glass transition temperature, flame retardancy, low water absorption, and low cost. They are applied to the field of halogen-free flame retardant laminates, vacuum pump rotors, printed circuit boards, friction materials, composites, and other fields1.

Please note that while this information is related, it may not directly apply to “8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one”. Further research would be needed to provide a comprehensive analysis of this specific compound. If you have access to more specific or additional information about the compound, I would be happy to help analyze that information.

properties

IUPAC Name |

8-amino-2-methyl-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-5-9(12)11-7-4-2-3-6(10)8(7)13-5/h2-5H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRVKUQPJJFREE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=CC=CC(=C2O1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468976 |

Source

|

| Record name | 8-Amino-2-methyl-4H-benzo[1,4]oxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one | |

CAS RN |

870064-81-6 |

Source

|

| Record name | 8-Amino-2-methyl-4H-benzo[1,4]oxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

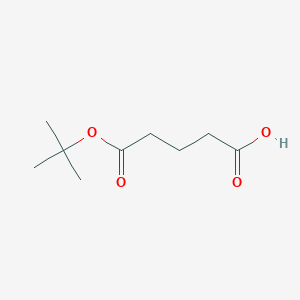

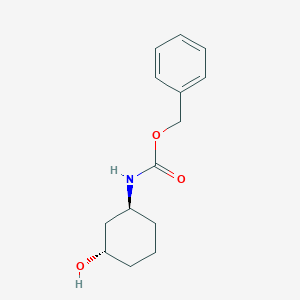

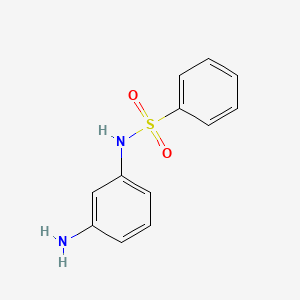

![7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1279809.png)